molecular formula C23H23FN2O3 B4919826 N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide

N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide

Katalognummer: B4919826
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: VGNCQRVENNXYPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma, leukemia, and other hematologic malignancies.

Wirkmechanismus

N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide works by binding to the ATP-binding site of BTK and inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in the survival and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the activation of immune cells, which can contribute to the anti-tumor effects of the compound.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the number of cancer cells in the blood and bone marrow. This compound has also been shown to inhibit the activation and proliferation of immune cells, which can contribute to the anti-tumor effects of the compound.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide is that it is a potent and selective inhibitor of BTK, which makes it a promising candidate for the treatment of various types of cancer. However, one limitation of this compound is that it may have off-target effects on other kinases, which could lead to unwanted side effects.

Zukünftige Richtungen

There are several potential future directions for the development of N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide. One direction is to investigate the use of this compound in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to explore the use of this compound in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials.

Synthesemethoden

The synthesis of N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-(2-fluorophenoxy)aniline with 3-furylmethyl bromide to form the intermediate compound, which is then reacted with piperidinecarboxylic acid to yield the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical and clinical studies.

Wissenschaftliche Forschungsanwendungen

N-[4-(2-fluorophenoxy)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer. Preclinical studies have shown that this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of cancer. This compound has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in the regulation of immune cell function.

Eigenschaften

IUPAC Name

N-[4-(2-fluorophenoxy)phenyl]-1-(furan-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3/c24-21-3-1-2-4-22(21)29-20-7-5-19(6-8-20)25-23(27)18-9-12-26(13-10-18)15-17-11-14-28-16-17/h1-8,11,14,16,18H,9-10,12-13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNCQRVENNXYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.